This compound can be identified by its chemical formula and is cataloged in databases such as PubChem under Compound ID 353213 . Its classification falls under the broader category of benzodiazepines, which are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other conditions.
The synthesis of 2H-1,5-benzodiazepin-2-one derivatives typically involves several methods. A common approach is the condensation reaction between o-phenylenediamines and glycidic esters, which leads to the formation of the benzodiazepine framework.
The molecular structure of 2H-1,5-benzodiazepin-2-one features a fused bicyclic system comprising a benzene ring and a diazepine ring. The specific arrangement includes:
The chemical reactions involving 2H-1,5-benzodiazepin-2-one derivatives can include:
The mechanism of action for compounds like 2H-1,5-benzodiazepin-2-one primarily involves modulation of neurotransmitter systems in the central nervous system.
Studies have shown that variations in substituents at positions 4 and 8 can significantly affect binding affinity and pharmacological activity at GABA-A receptors .
The physical and chemical properties of 2H-1,5-benzodiazepin-2-one include:
Properties such as melting point and boiling point can vary depending on specific derivatives synthesized.
The applications of 2H-1,5-benzodiazepin-2-one derivatives are diverse:
1.5-Benzodiazepines represent a distinctive subclass of diazepines characterized by the fusion of a benzene ring with a seven-membered 1,5-diazepine ring. Unlike the more widely known 1,4-benzodiazepines (e.g., diazepam, lorazepam) predominantly used as anxiolytics and sedatives, 1,5-benzodiazepines have emerged as versatile scaffolds in medicinal chemistry due to their synthetic accessibility, structural diversity, and broader spectrum of biological activities. The core structure permits extensive structural modifications at positions C-2, C-3, C-4, and on the fused benzene ring, enabling fine-tuning of pharmacological properties for diverse therapeutic targets [3] [6].
Table 1: Pharmacological Profile of Selected 1,5-Benzodiazepine Derivatives from Preclinical Studies
Compound Identifier | Core Structure | Key Pharmacological Activities | Potential Therapeutic Indications | Reference |
---|---|---|---|---|
AN10 | 1,5-Benzodiazepine | Potent antiserotonin activity, Pentetrazol antagonism, DOPA action potentiation | Neurological disorders, Potential antidepressant | [1] |
AN17 | 1,5-Benzodiazepine | Strong Pentetrazol antagonism, Potent antiserotonin properties | Anticonvulsant, Serotonin modulation | [1] |
AN22 | 1,5-Benzodiazepine | Potent antiserotonin activity | Serotonin-related pathologies | [1] |
3a-3e Series | 2-Methyl-2,4-diphenyl-2,3-dihydro-1H-benzo[1,5]diazepine | Synergistic activity with Methotrexate (EGFR TK inhibition implied) | Anticancer (Combination therapy) | [5] |
5a-h Series | Isoxazole-linked 1,5-Benzodiazepine | Antimicrobial (Gram-positive & Gram-negative bacteria) | Anti-infective agents | [6] |
1v, 1w | Thiophene/Thiazole-linked ester-functionalized 1,5-Benzodiazepine | Potent antifungal activity (esp. C. neoformans) | Antifungal therapeutics | [7] |
The significance of 1,5-benzodiazepines in drug discovery stems from their demonstrated efficacy across multiple therapeutic domains beyond traditional CNS modulation. Preclinical research has identified derivatives with compelling anticonvulsant properties, notably compounds AN8-AN10 and AN17, which exhibit strong antagonism against pentetrazol-induced seizures, suggesting potential as novel antiepileptic agents [1]. Several derivatives, including AN10, AN14-AN17, and AN22, display potent antiserotonin activity, positioning them as candidates for treating conditions involving serotonin dysregulation, such as migraines, anxiety subtypes, or carcinoid syndrome [1] [6]. Furthermore, compounds like AN10, AN19, AN20, and AN23 significantly potentiate the action of DOPA, hinting at potential applications in neurodegenerative disorders like Parkinson's disease or in mood disorders [1].
Recent advancements highlight their expanding role in oncology and infectious disease. Novel 2-methyl-2,4-diphenyl-2,3-dihydro-1H-benzo[1,5]diazepine derivatives (e.g., compounds 3a-3e) demonstrate synergistic potential with established chemotherapeutics like methotrexate, likely through modulation of tyrosine kinase pathways, including EGFR-TK inhibition, offering strategies to overcome drug resistance and reduce toxicity [5]. Simultaneously, structural hybridization, such as linking isoxazole moieties (e.g., compounds 5a-h) or thiophene/thiazole rings with ester groups (e.g., compounds 1v, 1w), has yielded derivatives with significant antimicrobial activity against diverse pathogens, including Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. neoformans, C. albicans), often surpassing reference drugs in potency [6] [7]. The scaffold's adaptability facilitates rational drug design through computational approaches like molecular docking, enabling optimization for specific targets such as microbial enzymes or cancer-related kinases [5] [6]. Synthetic methodologies, particularly green chemistry approaches using catalysts like thiamine hydrochloride under solvent-free conditions, further enhance their appeal by enabling efficient and sustainable production of diverse analogs [5].
The specific substitution pattern featuring an 8-methyl group and a 4-phenyl ring on the 1,5-benzodiazepin-2-one core (as in 1,3-dihydro-8-methyl-4-phenyl-2H-1,5-benzodiazepin-2-one) confers distinct physicochemical and pharmacological advantages critical for drug-like behavior. The 8-methyl substituent primarily influences the molecule's electronic distribution and steric profile. Methyl groups in this position (ortho to the diazepine nitrogen) can moderately enhance metabolic stability by shielding potential oxidation sites on the benzene ring, potentially leading to improved pharmacokinetic profiles compared to unsubstituted analogs. While direct metabolic data on the 8-methyl group specifically is limited in the provided results, the general principle of methyl groups reducing metabolic susceptibility is well-established in medicinal chemistry and aligns with SAR studies of related benzodiazepines demonstrating altered half-lives with ring substitutions [5] [7]. Furthermore, the methyl group can induce subtle conformational changes in the tricyclic system, potentially optimizing receptor binding interactions. Computational studies (e.g., Density Functional Theory - DFT) on fluorinated benzodiazepinones highlight how substituents on the benzene ring significantly impact molecular geometry, tautomeric equilibrium, and ring inversion barriers, which are crucial for biological activity [4].
The 4-phenyl substituent plays a pivotal role in target engagement and potency. This aromatic moiety provides a hydrophobic pharmacophore essential for π-π stacking interactions with aromatic residues in the binding pockets of diverse biological targets, such as serotonin receptors, tyrosine kinases (e.g., EGFR), or microbial enzymes. Evidence from Structure-Activity Relationship (SAR) studies across multiple therapeutic areas underscores its importance:
CAS No.: 355137-87-0
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: 94736-67-1
CAS No.: